
BzATP triethylammonium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BzATP triethylammonium salt involves the benzoylation of adenosine triphosphate (ATP) to form 2ʹ (3ʹ)-O- (4-Benzoylbenzoyl)adenosine-5ʹ-triphosphate. This reaction typically requires the use of benzoyl chloride and a suitable base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective benzoylation of the ATP molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The compound is typically produced in a lyophilized powder form for ease of storage and handling .
Chemical Reactions Analysis
Types of Reactions
BzATP triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzoyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified benzoyl groups .
Scientific Research Applications
Neurobiology
BzATP triethylammonium salt is primarily utilized in neurobiological studies to explore the role of P2X7 receptors in neuronal function and pathology.
- Calcium Signaling : Research has demonstrated that BzATP induces a rapid increase in intracellular calcium levels in retinal ganglion cells, which is crucial for understanding neuronal excitability and signaling pathways. In one study, 50 µM of BzATP was applied for 2 minutes, resulting in elevated calcium levels in over 80% of the examined cells .
- Inflammation and Neurodegeneration : The compound has been implicated in studies examining the activation of inflammasomes and subsequent pyroptosis in neurodegenerative conditions. For instance, BzATP treatment can activate the NLRP3 inflammasome in microglial cells, contributing to inflammation observed in conditions like Alzheimer's disease .
Cancer Research
This compound has shown promising applications in cancer biology, particularly concerning glioma cell lines.
- Cell Proliferation and Migration : In vitro studies have indicated that BzATP promotes the proliferation and migration of U87 and U251 glioma cells. Optimal concentrations (100 µM) were found to enhance cell proliferation significantly over a 24-hour incubation period . This effect is attributed to the activation of P2X7 receptors, which play a role in tumor growth and metastasis.
- Mechanistic Insights : The mechanism underlying these effects involves the upregulation of P2X7 receptor expression and subsequent signaling pathways that regulate cell survival and proliferation .
Immunology
The role of this compound extends into immunological research, particularly concerning T cell activation.
- T Cell Activation : Studies have shown that BzATP can activate CD8+ T cells independently of antigen presentation. This activation mechanism may have implications for understanding immune responses during hypertension and other pathological states .
- Cytokine Release : In addition to T cell activation, BzATP has been linked to the secretion of pro-inflammatory cytokines through P2X7 receptor-mediated pathways, suggesting its potential as a therapeutic target for modulating immune responses .
Physiological Studies
This compound has also been employed to investigate various physiological processes.
- Energy Metabolism : In vivo studies involving C57BL/6J mice demonstrated that administration of BzATP increased metabolic rate and oxygen consumption while decreasing respiratory rate. This suggests a significant role for P2X7 receptor activation in energy homeostasis and muscle metabolism .
Data Summary Table
Mechanism of Action
BzATP triethylammonium salt exerts its effects by acting as an agonist of the P2X7 receptor, a ligand-gated ion channel activated by ATP. Upon binding to the P2X7 receptor, this compound induces the opening of the ion channel, allowing the influx of calcium ions and other cations. This activation leads to various downstream signaling events, including the activation of caspase-3 and the induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to BzATP triethylammonium salt.
α,β-methylene ATP: Another ATP analog with different receptor selectivity and potency.
Oxidized ATP (oATP): A modified form of ATP used in similar research applications.
Uniqueness
This compound is unique due to its higher potency and selectivity for the P2X7 receptor compared to other ATP analogs. This makes it a valuable tool for studying purinergic signaling and its associated physiological and pathological processes .
Biological Activity
BzATP triethylammonium salt, chemically known as 2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate tri(triethylammonium) salt, is a potent agonist of the purinergic P2X7 receptor. This compound is notable for its enhanced potency compared to ATP, exhibiting a 5-10 fold increase in activity, making it a valuable tool in pharmacological research and therapeutic applications.
P2X7 Receptor Agonism
This compound is primarily recognized for its role as a P2X7 receptor agonist . The effective concentration (EC50) values for activating P2X7 receptors are approximately:
This compound has been shown to activate P2X7 receptors expressed in various cell types, including HEK-293 cells, where it induces significant changes in intracellular calcium levels, measured using fluorescent dyes .
Comparative Potency
In comparison to ATP, this compound demonstrates significantly greater potency at the P2X7 receptor. The EC50 values indicate that it can effectively stimulate receptor activity at lower concentrations than ATP, which is critical for studies involving purinergic signaling pathways .
Partial Agonist Activity
In addition to its role as a full agonist at P2X7 receptors, BzATP exhibits partial agonist activity at other P2X receptors:
This dual functionality allows researchers to explore various signaling pathways and physiological responses mediated by these receptors.
pH Modulation and Non-Specific Effects
Research has indicated that this compound can induce changes in cytosolic pH independent of P2 receptor activation. Specifically, the presence of triethylamine (TEA), a component of the compound, can permeate cell membranes and alter intracellular pH levels. Studies have shown that BzATP-TEA can lead to alkalinization responses in cells, which are not replicated by ATP alone . This highlights the importance of controlling for non-specific effects when utilizing BzATP in experimental settings.
Case Studies
-
Calcium Signaling in MC3T3-E1 Cells:
BzATP-TEA was found to cause a rapid increase in intracellular calcium levels in MC3T3-E1 cells, demonstrating its effectiveness as a P2X7 agonist. The study confirmed that this calcium influx was not due to TEA but rather the activation of P2X7 receptors . -
Proton Efflux Studies:
In experiments assessing proton efflux from cells, BzATP-TEA induced sustained increases in metabolic acid production that were dependent on glucose metabolism and phosphatidylinositol 3-kinase activity. The sustained phase of proton efflux was blocked by specific antagonists of the P2X7 receptor, confirming the receptor's role in mediating these effects .
Data Summary
Parameter | Value |
---|---|
Chemical Name | 2'(3')-O-(4-benzoylbenzoyl)ATP triethylammonium salt |
Potency (vs ATP) | 5 - 10 fold greater |
EC50 (Rat) | 3.6 µM |
EC50 (Human) | 7 µM |
EC50 (Mouse) | 285 µM |
Partial Agonist Activity | P2X1 (pEC50 = 8.7), P2Y1 |
Q & A
Basic Research Questions
Q. What experimental controls are essential when studying BzATP's effects on P2X7 receptors?
BzATP exhibits receptor-independent effects due to its triethylammonium (TEA) component, which can alkalinize cytosolic pH (pHi) by permeating membranes and intracellular protonation . To isolate P2X7-specific effects, researchers must:
- Include TEA chloride controls to account for pHi changes.
- Validate results with P2X7 antagonists (e.g., A-438079) or P2X7 knockout models .
- Compare responses to ATP, as BzATP's potency varies significantly across species (EC50: 0.7–285 µM) .
Q. How does serum albumin influence BzATP activity in cell-based assays?
Serum albumin binds BzATP, reducing its bioavailability and agonist potency. To mitigate this:
- Use serum-free buffers during acute stimulation (e.g., calcium influx assays).
- For long-term studies, optimize BzATP concentrations empirically (effective range: 0.5–300 µM) .
- Validate results with ATP or other agonists to confirm receptor-specific effects .
Q. What are optimal storage and handling protocols for BzATP?
BzATP is light-sensitive and hygroscopic. Best practices include:
- Storing lyophilized powder at -20°C in desiccated, light-protected vials.
- Preparing aqueous stock solutions (up to 100 mM) and aliquoting to avoid freeze-thaw cycles .
- Centrifuging (10,000 × g, 5 min) before use to remove insoluble aggregates .
Advanced Research Questions
Q. How can researchers resolve contradictory EC50 values reported for BzATP across studies?
Discrepancies arise from species-specific receptor affinities (e.g., rat P2X7 EC50 = 3.6 µM vs. mouse P2X7 EC50 = 285 µM) and experimental conditions . Methodological solutions:
- Standardize buffer composition (divalent cations like Mg²⁺ or Ca²⁺ modulate P2X7 activation) .
- Use HEK-293 cells transfected with human P2X7 for cross-study comparisons .
- Report detailed protocols for agonist exposure duration and serum content .
Q. What mechanisms underlie BzATP's partial agonism at non-P2X7 receptors (e.g., P2X1, P2Y1)?
BzATP's benzoylbenzoyl group enhances binding to P2X7 but also allows weaker interactions with other receptors:
- For P2X1: Use NF449 (a selective antagonist) to block off-target effects .
- For P2Y1: Validate signaling via calcium flux assays with UTP (P2Y2 agonist) as a negative control .
- Employ siRNA knockdown to confirm receptor-specific pathways .
Q. How can BzATP be used to study ATPase activity in non-receptor contexts?
BzATP serves as a photoaffinity label for ATPases due to its benzoylbenzoyl moiety:
- Irradiate samples with UV (254 nm) to crosslink BzATP to ATPase binding sites.
- Use competitive ATP (Km = 940 µM) to validate specificity in mitochondrial or plasma membrane ATPase assays .
- Combine with Western blotting or mass spectrometry to identify labeled proteins .
Q. What in vivo considerations apply when administering BzATP to study systemic metabolic effects?
In mice, BzATP (1 mg/kg, i.p., 7 days) increases O₂ consumption and NADPH oxidase 2 in skeletal muscle, but its pharmacokinetics are complex:
- Monitor respiratory rates to detect TEA-induced alkalosis .
- Co-administer P2X7 antagonists (e.g., AZ11645373) to confirm target engagement .
- Use microdialysis to measure extracellular ATP degradation and adjust dosing intervals .
Q. Methodological Notes
- Cross-Reactivity: BzATP activates multiple P2X/P2Y subtypes; receptor profiling with selective antagonists/agonists is critical .
- Species Sensitivity: Rat models show higher P2X7 responsiveness than mice, necessitating species-specific dose optimization .
- Artifact Mitigation: TEA-induced pHi changes can confound results; always include TEA controls in pH or metabolic assays .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVBTNCGADRTH-WBLDMZOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N6O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745566 | |
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-15-4 | |
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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